An In-depth Technical Guide to the Structural Elucidation of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
An In-depth Technical Guide to the Structural Elucidation of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal logic behind the analytical strategy. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that confirms the molecule's precise atomic connectivity. This guide emphasizes the "why" behind each experimental choice, offering field-proven insights into interpreting complex spectral data to arrive at an unambiguous structural assignment.
Introduction: The Compound and the Challenge
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (Molecular Formula: C₁₃H₁₅F₃O₂, Molecular Weight: 260.25 g/mol ) is a molecule of interest that incorporates two key structural motifs frequently explored in medicinal chemistry: the tetrahydropyran (THP) ring and the trifluoromethyl-substituted phenyl group.[1][2][3] The THP moiety is a common feature in many natural products and is often used as a stable, non-aromatic cyclic ether scaffold in drug design.[4][5] Concurrently, the trifluoromethyl (-CF₃) group is a bioisostere for a methyl group, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[6]
Accurate structural confirmation is the bedrock of any chemical research or development program. An error in structural assignment can invalidate biological data and derail a project. Therefore, a rigorous, multi-faceted analytical approach is not merely procedural but essential for scientific integrity. This guide details the logical pathway, from establishing the molecular formula to mapping the complete covalent framework, using a combination of orthogonal analytical techniques.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectral analysis, the first step is to confirm the molecular formula and calculate the Degree of Unsaturation (DoU). This simple calculation provides a crucial first clue about the number of rings and/or multiple bonds within the structure.
Molecular Formula: C₁₃H₁₅F₃O₂
The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For our target molecule: DoU = 13 + 1 - (15/2) - (3/2) + (0/2) = 14 - 7.5 - 1.5 = 5
A DoU of 5 is highly indicative of a structure containing a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional ring. This aligns perfectly with the proposed structure of a phenyl group attached to a tetrahydropyran ring.
Mass Spectrometry: Confirming Molecular Weight and Substructural Fragments
The primary role of Mass Spectrometry in this context is twofold: to provide absolute confirmation of the molecular weight and to offer structural insights through the analysis of fragmentation patterns.
Causality of Experimental Choice:
Electron Ionization (EI) is chosen as the ionization method due to its ability to induce predictable and well-documented fragmentation, which is highly informative for elucidating the structure of unknown small molecules. Aromatic ethers, in particular, yield characteristic fragments that can corroborate the presence of the proposed substructures.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Data Interpretation and Expected Fragmentation:
The mass spectrum is expected to show a molecular ion peak (M⁺˙) that confirms the compound's molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for ethers include α-cleavage (at the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[8][9][10][11]
| m/z (Expected) | Fragment Identity | Fragmentation Pathway |
| 260 | [C₁₃H₁₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [C₇H₄F₃O]⁺ | 3-(Trifluoromethyl)phenoxide cation, resulting from cleavage of the ether C-O bond. |
| 99 | [C₆H₁₁O]⁺ | Tetrahydro-2H-pyran-2-ylmethyl cation, resulting from cleavage of the ether C-O bond. |
| 85 | [C₅H₉O]⁺ | Resulting from fragmentation within the tetrahydropyran ring. |
The presence of these key fragments would provide strong evidence for the two major components of the molecule: the 3-(trifluoromethyl)phenoxy group and the methyl-tetrahydropyran unit.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Experimental Choice:
This technique is employed as a quick and confirmatory step. The goal is to verify the presence of the ether linkage (C-O-C), aromatic C=C and C-H bonds, and aliphatic C-H bonds, which are all expected in the target structure. The strong C-F bond vibrations will also provide a distinctive signature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal (e.g., diamond or germanium).
-
Analysis: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Data Interpretation:
The IR spectrum provides a molecular fingerprint. The key is to identify absorptions in the characteristic functional group regions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2950-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1350-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1250 and 1050 | C-O-C Stretch | Aromatic Ether[12] |
The observation of a strong, broad absorption band for the C-O-C stretch and the characteristic C-F stretches, combined with evidence of both aromatic and aliphatic C-H bonds, would strongly support the proposed overall structure.[13][14]
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the molecular puzzle.
Experimental Protocol: General NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15][16]
¹³C NMR Spectroscopy: The Carbon Skeleton
-
Causality & Purpose: This experiment reveals the number of unique carbon environments in the molecule. For 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran, no molecular symmetry is present, so 13 distinct carbon signals are expected.[17]
-
Predicted ¹³C NMR Data:
| Atom Label | Predicted δ (ppm) | Description |
| C2 | 75-80 | THP methine, deshielded by two oxygens |
| C6 | 65-70 | THP methylene, adjacent to ring oxygen |
| -CH₂- | 68-73 | Methylene bridge, adjacent to ether oxygen |
| C1' | 157-160 | Aromatic C, attached to ether oxygen |
| C3' | 130-135 (q) | Aromatic C, attached to -CF₃ |
| -CF₃ | 120-125 (q) | Trifluoromethyl carbon |
| C2', C4'-C6' | 110-130 | Remaining aromatic carbons |
| C3, C4, C5 | 20-35 | Remaining THP methylene carbons |
The characteristic quartet (q) for the carbon attached to the -CF₃ group (due to ¹JCF coupling) and the -CF₃ carbon itself (due to ¹JCF coupling) are key diagnostic signals.[15]
¹H NMR Spectroscopy: Proton Environments and Neighbors
-
Causality & Purpose: ¹H NMR provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[18][19]
-
Predicted ¹H NMR Data:
| Atom Label | Predicted δ (ppm) | Integration | Predicted Multiplicity |
| H2', H4'-H6' | 6.8 - 7.5 | 4H | Multiplets (m) |
| -CH₂- | 3.9 - 4.2 | 2H | Doublet of doublets (dd) |
| H2 | 3.7 - 4.0 | 1H | Multiplet (m) |
| H6 | 3.4 - 3.9 | 2H | Multiplets (m) |
| H3, H4, H5 | 1.5 - 2.0 | 6H | Overlapping Multiplets (m) |
The aromatic region will show a complex pattern typical of a 1,3-disubstituted benzene ring. The aliphatic protons of the THP ring will be complex and overlapping, necessitating 2D NMR for full assignment.[20]
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential for establishing the connectivity between the different spin systems identified in the 1D spectra.[21][22][23]
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H). This allows for the mapping of contiguous proton networks.
-
Expected Key Correlations:
-
A correlation network connecting H2 -> H3 -> H4 -> H5 -> H6, allowing the entire THP proton system to be traced.
-
Correlations between adjacent protons in the aromatic ring.
-
A crucial correlation between the H2 proton of the THP ring and the protons of the -CH₂- bridge.
-
Caption: COSY workflow showing expected J-coupling correlations.
-
Purpose: To identify which protons are directly attached to which carbons (¹JCH). This experiment is the definitive way to assign the ¹³C signals based on the proton assignments.[24][25]
-
Expected Correlations: Every protonated carbon will show a correlation peak connecting its ¹³C chemical shift to the chemical shift of the proton(s) attached to it. For example, the carbon signal at ~75-80 ppm (C2) will show a cross-peak to the proton signal at ~3.7-4.0 ppm (H2).
Caption: HSQC concept showing direct one-bond C-H correlations.
-
Purpose: This is the key experiment for assembling the entire molecular structure. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), connecting the isolated spin systems.[24][26][27][28]
-
Key Diagnostic Correlations for Final Structure Proof:
-
Connecting the Linker to the THP Ring: A correlation from the protons of the -C H₂- bridge to carbon C2 of the tetrahydropyran ring.
-
Connecting the Linker to the Aromatic Ring: A correlation from the protons of the -C H₂- bridge to the aromatic carbon C1' (the one bearing the ether oxygen).
-
Confirming the Ether Linkage: A correlation from the H2' proton (ortho to the ether linkage) to the carbon of the -CH₂- bridge.
-
These three correlations, when observed, provide unambiguous proof of the entire molecular assembly.
Caption: Key HMBC correlations confirming molecular connectivity.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques.
-
MS confirmed the correct molecular weight (260.25 g/mol ) and showed fragments consistent with the two major structural units.
-
FT-IR verified the presence of all expected functional groups: aromatic, aliphatic, ether, and trifluoromethyl.
-
¹³C and ¹H NMR provided the complete count of carbon and proton environments and initial structural clues based on chemical shifts and coupling.
-
2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the fragments. COSY mapped the contiguous proton networks, HSQC linked protons to their parent carbons, and HMBC provided the long-range correlations that bridged the different components, confirming the precise connectivity of the trifluoromethylphenoxy group to the methyl linker and the linker to the C2 position of the tetrahydropyran ring.
This integrated approach ensures a high degree of confidence in the final structure, providing the trustworthy and authoritative foundation necessary for subsequent research and development activities.
References
-
ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Available at: [Link]
-
Supporting Information for an unspecified article. (Details on NMR spectra of trifluoromethyl-containing compounds). Available at: [Link]
-
National Institute of Standards and Technology (NIST). Tetrahydropyran. In NIST WebBook. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available at: [Link]
-
PubChem. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Available at: [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
-
Problems in Chemistry. (2020, May 15). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Available at: [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Science.gov. nmr hsqc hmbc: Topics. Available at: [Link]
-
Thieme. (2022). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
-
ResearchGate. FT-IR spectrum of intermediates and product of tetrahydrobenzo[b]pyran. Available at: [Link]
-
Whitman College. GCMS Section 6.13. Available at: [Link]
-
American Chemical Society. (2023). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. Available at: [Link]
-
National Institutes of Health (NIH). Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, July 12). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Available at: [Link]
-
Chemistry with Caroline. (2020, April 20). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Oreate. (2024). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Chemistry LibreTexts. (2023, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]
-
Bio-NMR. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available at: [Link]
-
ResearchGate. Hydration of tetrahydrofuran derived from FTIR spectroscopy. Available at: [Link]
-
SpectraBase. 2H-Pyran, tetrahydro-3-methyl-. Available at: [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Available at: [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran | C13H15F3O2 | CID 53217061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides: Dependence on substitution and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 23. youtube.com [youtube.com]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 26. nmr.oxinst.com [nmr.oxinst.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
